
Methyl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl morpholine-4-carboxylate” is also known as "Morpholine, 4-methyl-" . It has a molecular formula of C5H11NO and a molecular weight of 101.1469 . It is also referred to as N-Methylmorpholine, 1-Methylmorpholine, 4-Methylmorpholine, Morpholine, N-methyl-, 4-Methylmorfolin, UN 2535, 4-Methyl-1-oxa-4-azacyclohexane, NMM, p-Methyl morpholine, Texacat NMM, NSC 9382 .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 101.1469 . It has a Δ vap H° of 39.5 kJ/mol . The reduced pressure boiling point is 388.7 K at 1.00 bar .Scientific Research Applications
Synthesis of Morpholine Derivatives:
- Morpholine derivatives, including those synthesized from methyl morpholine-4-carboxylate, have been used as intermediates in the synthesis of compounds with potential applications in tumor necrosis factor alpha and nitric oxide inhibition (Lei et al., 2017).
- Morpholine-3-carboxylic acid, synthesized from methyl morpholine derivatives, has been applied in peptidomimetic chemistry, demonstrating compatibility with solid-phase peptide synthesis (Sladojevich et al., 2007).
- Novel synthetic methods using morpholine enamines have been developed for the synthesis of various compounds, highlighting the versatility of morpholine derivatives in organic synthesis (Yasunami et al., 1993).
Pharmacological Applications:
- Some morpholine derivatives have shown promise in pharmacological applications, such as exhibiting antimicrobial, analgesic, antipyretic, and immunotropic activities (Mar'yasov et al., 2016).
- Certain morpholine-based compounds have been investigated for their antihypoxic activity, suggesting potential as biologically active substances with therapeutic applications (Ukrainets et al., 2014).
- Morpholine analogues have been synthesized and evaluated for their antibacterial activity, with some showing promising results against bacterial strains like S. paratyphi-B (Narsimha et al., 2014).
Biological and Photophysical Characterization:
- Morpholine derivatives have been characterized for their structural and photophysical properties, contributing to the understanding of their potential applications in various scientific fields (Chin et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been described . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis . This could potentially open up new avenues for the synthesis of “Methyl morpholine-4-carboxylate” and similar compounds in the future.
Properties
IUPAC Name |
methyl morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)7-2-4-10-5-3-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRSBPYJKRZQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2806179.png)

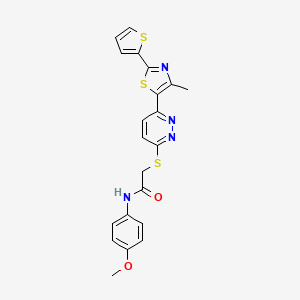

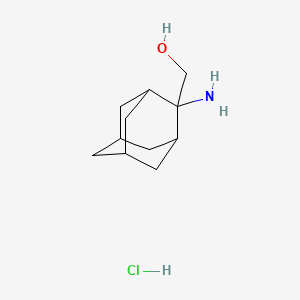
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2806188.png)

![2-adamantanyl-2-[(4-chlorophenyl)carbonylamino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2806191.png)
![2-(3,5-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806192.png)
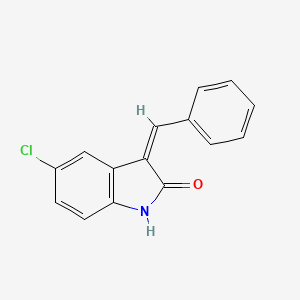
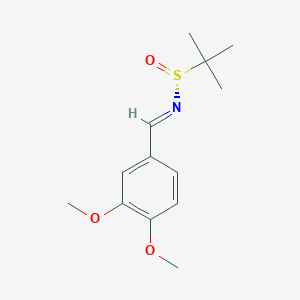
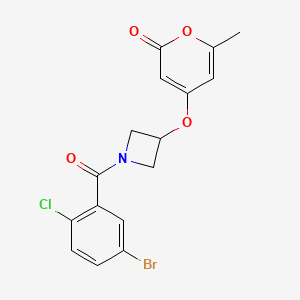
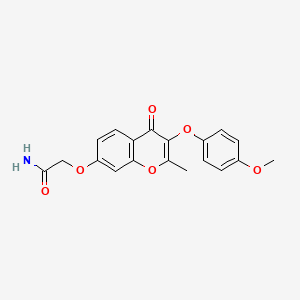
![1-[(3,5-Dimethylphenoxy)methyl]-2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2806199.png)
